molecular formula C23H43F3N6O7 B8104529 LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Cat. No. B8104529
M. Wt: 572.6 g/mol
InChI Key: FULCVSARTMWAGA-SITLLQIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is a useful research compound. Its molecular formula is C23H43F3N6O7 and its molecular weight is 572.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Renal Ischemia-Reperfusion Injury

LSKL, as a TSP-1 inhibitor, has been studied for its role in preventing renal ischemia-reperfusion injury (IRI). A study demonstrated that LSKL nanoparticles effectively neutralized TSP-1 in mice undergoing renal IRI, reducing serum creatinine levels and improving kidney histology, suggesting potential as a therapy for renal IRI (Hou et al., 2020).

Attenuation of Renal Interstitial Fibrosis

Research has shown that LSKL can attenuate renal interstitial fibrosis in rats with unilateral ureteral obstruction. The peptide inhibited collagen deposition and reduced the expression of TGF-β1 and pSmad2, which are associated with fibrosis, indicating its therapeutic potential in renal fibrosis conditions (Xie et al., 2010).

Promotion of Liver Regeneration

LSKL peptide has been investigated for its ability to promote liver regeneration after hepatectomy. By inhibiting TSP-1-mediated TGF-β activation, it showed potential in accelerating liver regeneration, which could benefit surgical outcomes and prevent postoperative liver failure (Kuroki et al., 2015).

Impact on Abdominal Aortic Aneurysm Progression

A study involving angiotensin II-infused mice indicated that LSKL peptide could promote the progression of abdominal aortic aneurysm. It increased aortic diameter and stimulated atherosclerosis, suggesting a complex role in cardiovascular conditions (Krishna et al., 2015).

properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCVSARTMWAGA-SITLLQIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43F3N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 2
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 3
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 4
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 5
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 6
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.